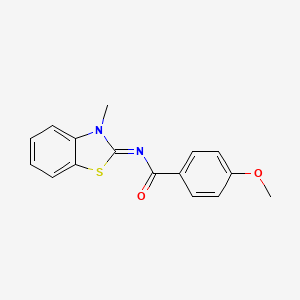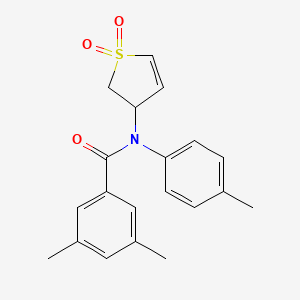
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(p-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(p-tolyl)benzamide, commonly known as DTBM-PP2, is a compound that has been widely studied for its potential therapeutic applications. It is a potent inhibitor of several protein kinases, including Src family kinases, and has been shown to have promising effects in preclinical studies.
Mécanisme D'action
DTBM-PP2 exerts its effects by inhibiting the activity of several protein kinases, including Src family kinases. These kinases play a critical role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, DTBM-PP2 can disrupt signaling pathways that are critical for the growth and survival of cancer cells and can also modulate inflammatory and neurodegenerative processes.
Biochemical and Physiological Effects:
DTBM-PP2 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to modulate inflammatory processes by reducing the production of pro-inflammatory cytokines and chemokines. In models of neurodegenerative diseases, DTBM-PP2 has been shown to reduce oxidative stress and inflammation and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
DTBM-PP2 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of several protein kinases, making it a valuable tool for studying the role of these kinases in various cellular processes. Additionally, it has been shown to have promising therapeutic potential in several fields of research. However, there are also some limitations to its use. It can be difficult and expensive to synthesize, and its effects can be variable depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on DTBM-PP2. One area of interest is the development of more potent and selective inhibitors of Src family kinases, which could have even greater therapeutic potential. Additionally, there is interest in exploring the use of DTBM-PP2 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Finally, there is ongoing research into the potential use of DTBM-PP2 in the treatment of neurodegenerative diseases, particularly Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
DTBM-PP2 can be synthesized using a multi-step process involving several chemical reactions. The starting materials include 3,5-dimethyl-N-(p-tolyl)benzamide and 3,4-dihydro-2H-thiopyran-1,1-dioxide. The synthesis involves the use of various reagents and catalysts, including triethylamine, acetic anhydride, and palladium on carbon.
Applications De Recherche Scientifique
DTBM-PP2 has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. It has been shown to have potent anti-tumor effects in preclinical models, particularly in breast and prostate cancers. Additionally, it has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis. In the field of neurodegenerative diseases, DTBM-PP2 has been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-14-4-6-18(7-5-14)21(19-8-9-25(23,24)13-19)20(22)17-11-15(2)10-16(3)12-17/h4-12,19H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOQVAOSZSYDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(p-tolyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

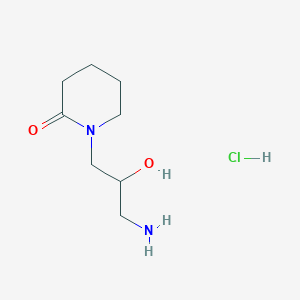
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2421629.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2421630.png)
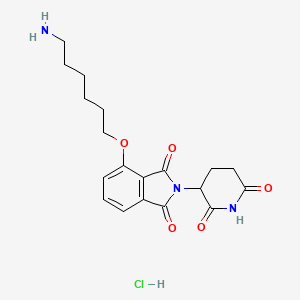


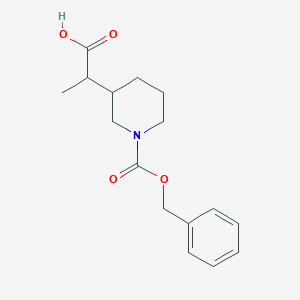
![2-(4-fluorobenzamido)-N-(4-fluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2421642.png)
![methyl 2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2421643.png)
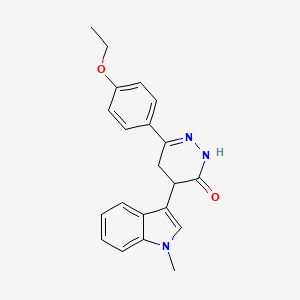
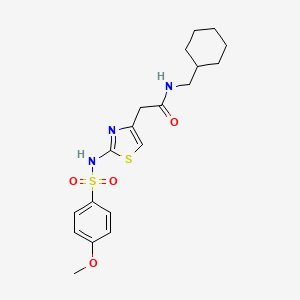
![2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2421648.png)
![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid;dihydrochloride](/img/structure/B2421649.png)
